REACTION_CXSMILES
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[H-].[Na+].[CH3:3][C:4]1[N:5]=[CH:6][NH:7][CH:8]=1.F[C:10]1[CH:11]=[C:12]([NH2:20])[CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>O1CCCC1.CN1CCCC1=O.C1(C)C=CC=CC=1>[CH3:3][C:4]1[N:5]=[CH:6][N:7]([C:10]2[CH:11]=[C:12]([NH2:20])[CH:13]=[C:14]([C:16]([F:19])([F:17])[F:18])[CH:15]=2)[CH:8]=1 |f:0.1|
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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[H-].[Na+]
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Name
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|
Quantity
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24.5 g
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Type
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reactant
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Smiles
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CC=1N=CNC1
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Name
|
|
Quantity
|
65 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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FC=1C=C(C=C(C1)C(F)(F)F)N
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Name
|
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Quantity
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125 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Name
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crude product
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
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Quantity
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93.4 g
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
22.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
the reaction mixture is stirred for additional 15 minutes at 20-25° C., until gas evolution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Gentle cooling
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Type
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ADDITION
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Details
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during the addition
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Type
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ADDITION
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Details
|
After completion of the addition
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Type
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STIRRING
|
Details
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the mixture is stirred for additional 15 minutes at 20-25° C
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Duration
|
15 min
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Type
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TEMPERATURE
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Details
|
Then, the reaction mixture is heated at an oil bath temperature of 100° C.
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Type
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DISTILLATION
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Details
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to distill off the volatile solvent (tetrahydrofuran)
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Type
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TEMPERATURE
|
Details
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Finally, the temperature is raised to 165° C. (oil bath)
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred for 22 hours at this temperature
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Duration
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22 h
|
Type
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ADDITION
|
Details
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For work up, the reaction mixture is poured onto water (500 mL)
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Type
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EXTRACTION
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Details
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the water phase is extracted with t-butyl methyl ether (2×500 mL)
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Type
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EXTRACTION
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Details
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are extracted with water (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried on anhydrous magnesium sulfate (19 g)
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Type
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CUSTOM
|
Details
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the solvent is evaporated at 45° C. under reduced pressure
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Type
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CUSTOM
|
Details
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to obtain crude 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as a yellowish solid
|
Type
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TEMPERATURE
|
Details
|
to cool down to room temperature
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Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
occurred at ca. 35-40° C
|
Type
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STIRRING
|
Details
|
The suspension is stirred for additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
the product is isolated by filtration
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Type
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WASH
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Details
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The filter cake is washed with ice-cold toluene (25 mL)
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Type
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CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |